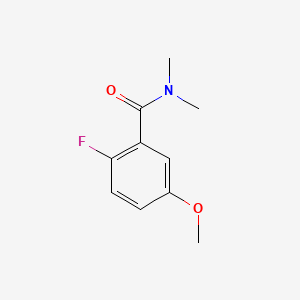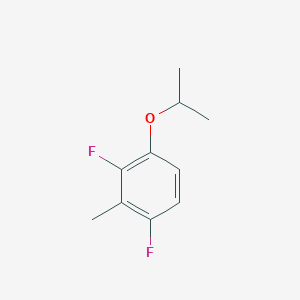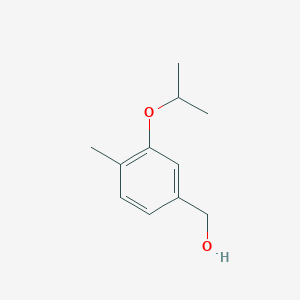
Trigochinin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trigochinin B is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. Daphnane diterpenoids are known for their complex structures and significant biological activities. This compound, along with its analogs, has attracted considerable attention due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin B involves multiple steps, including the formation of the core daphnane structure and subsequent functionalization. The synthetic route typically starts with a suitable diterpenoid precursor, followed by a series of oxidation, reduction, and substitution reactions to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. The extraction from natural sources, such as Trigonostemon chinensis, remains the primary method, although synthetic approaches are being explored to meet potential demand .
Análisis De Reacciones Químicas
Types of Reactions: Trigochinin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products:
Aplicaciones Científicas De Investigación
Trigochinin B has been the subject of extensive scientific research due to its diverse biological activities. Some key applications include:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their reactivity.
Biology: Investigated for its cytotoxic effects against various cancer cell lines.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Trigochinin B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its cytotoxic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation .
Comparación Con Compuestos Similares
Trigochinin B is part of a larger family of daphnane diterpenoids, which includes compounds such as:
- Trigochinin A
- Trigochinin C
- Trigochinin D
- Trigochinin E
Uniqueness: this compound stands out due to its specific functional groups and the unique biological activities it exhibits. Compared to its analogs, it has shown stronger cytotoxic effects against certain cancer cell lines, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C42H48O14 |
|---|---|
Peso molecular |
776.8 g/mol |
Nombre IUPAC |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12-tetraacetyloxy-9-benzoyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate |
InChI |
InChI=1S/C42H48O14/c1-21(2)41(55-37(48)29-18-14-11-15-19-29)33(51-25(6)44)23(4)40(49)30-20-22(3)32(50-24(5)43)42(30)38(54-36(47)28-16-12-10-13-17-28)39(9,56-42)34(52-26(7)45)31(40)35(41)53-27(8)46/h10-19,22-23,30-35,38,49H,1,20H2,2-9H3/t22-,23+,30-,31-,32-,33-,34-,35+,38+,39+,40-,41-,42+/m0/s1 |
Clave InChI |
USLNOOFCHMVHFV-CXQXIBKHSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
SMILES canónico |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)






![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)
![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
